molecular formula C15H15NO2 B12662609 4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol CAS No. 68484-70-8

4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol

Cat. No.: B12662609
CAS No.: 68484-70-8
M. Wt: 241.28 g/mol
InChI Key: ZPHRLPUZKGQIIV-UHFFFAOYSA-N
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Description

4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol is a chemical compound known for its unique structure and properties. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol involves several steps, typically starting with the preparation of the furo[3,4-c]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The benzyl group is then introduced via a benzylation reaction, and the final product is obtained through purification processes such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

68484-70-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C15H15NO2/c1-10-15(17)13-9-18-8-12(13)14(16-10)7-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3

InChI Key

ZPHRLPUZKGQIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)O

Origin of Product

United States

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